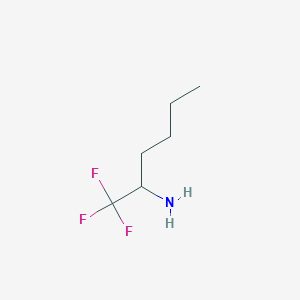

1,1,1-Trifluorohexan-2-amine

Description

Strategic Importance of Fluorine in Molecular Design for Enhanced Functionality

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's properties. tandfonline.comnumberanalytics.com The high electronegativity of fluorine, the most electronegative element, can significantly alter the electron distribution within a molecule. tandfonline.comnumberanalytics.com This, in turn, influences a range of physicochemical characteristics.

Key impacts of fluorine incorporation include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can enhance the bioavailability and in vivo lifetime of a drug. tandfonline.commdpi.com

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.comresearchgate.net

Binding Affinity: The electronegativity of fluorine allows it to participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially strengthening the binding of a molecule to its biological target. numberanalytics.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule due to electrostatic and hyperconjugative effects, which can be strategically utilized in designing molecules with specific three-dimensional shapes. researchgate.netbeilstein-journals.orgnih.gov

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amines, which can be crucial for improving oral absorption and bioavailability. tandfonline.comresearchgate.net

It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in drug discovery. numberanalytics.com

Significance of Trifluoromethylated Amines as Crucial Intermediates and Molecular Scaffolds

Trifluoromethylated amines, and specifically aliphatic ones like 1,1,1-Trifluorohexan-2-amine, serve as important building blocks in the synthesis of more complex molecules. nih.govijrpr.com The trifluoromethyl group (-CF3) is one of the most common fluorine-containing motifs found in pharmaceuticals and agrochemicals. chinesechemsoc.org

The incorporation of a trifluoromethyl group adjacent to an amine functionality imparts several beneficial properties:

Improved Lipophilicity and Metabolic Stability: Similar to general fluorination, the trifluoromethyl group enhances these properties compared to their non-fluorinated counterparts. nih.gov

Modulation of Basicity: The potent electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the neighboring amine. chinesechemsoc.org This can be advantageous in medicinal chemistry, for instance, by creating non-basic surrogates for amide bonds. nih.gov

Unique Structural Motifs: These amines provide access to chiral centers and unique three-dimensional structures that are valuable in designing novel bioactive compounds. nih.gov

The synthesis of trifluoromethylated amines has been an active area of research, with various methods being developed to introduce the trifluoromethyl group efficiently and selectively. nih.govchinesechemsoc.orgnih.govchemrxiv.org These methods include nucleophilic, electrophilic, and radical trifluoromethylation approaches. chinesechemsoc.orgchemrxiv.org

Current Research Landscape and Future Directions for this compound and Related Fluorinated Amine Systems

The current research landscape for fluorinated amines is vibrant, with a strong focus on developing new synthetic methodologies and exploring their applications. nih.govacs.org For this compound and its analogs, research is geared towards their use as building blocks for novel pharmaceuticals and agrochemicals.

Key research trends and future directions include:

Asymmetric Synthesis: The development of catalytic, enantioselective methods to produce optically active trifluoromethylated amines is a major focus. nih.gov This is crucial for creating stereochemically pure drugs, as different enantiomers can have vastly different biological activities.

Late-Stage Functionalization: Methods for introducing the trifluoromethyl group into complex molecules at a late stage of the synthesis are highly sought after. chemrxiv.org This allows for the rapid generation of diverse analogs for structure-activity relationship studies.

Novel Applications: Researchers are continuously exploring new applications for trifluoromethylated amines beyond traditional medicinal chemistry. This includes their use in materials science and as chiral resolving agents. nih.gov

Bioisosteric Replacements: The N-trifluoromethyl group is being investigated as a bioisostere for other functional groups, such as N-isopropyl or N-tert-butyl groups, to fine-tune the properties of bioactive molecules. researchgate.net

Fluorinated Heterocycles: There is growing interest in using fluoroalkyl amino reagents to synthesize fluorinated heterocyclic compounds, which are important scaffolds in various life science-oriented research fields. mdpi.com

The development of more efficient and versatile synthetic methods will undoubtedly accelerate the exploration of the chemical space around this compound and other fluorinated amines, leading to the discovery of new molecules with valuable properties. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorohexan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRYXZXWFBPGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679328 | |

| Record name | 1,1,1-Trifluorohexan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-73-1 | |

| Record name | 1,1,1-Trifluorohexan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,1,1 Trifluorohexan 2 Amine Derivatives

Mechanistic Investigations of Stereoselective Amination Processes

The synthesis of chiral α-trifluoromethyl amines, such as 1,1,1-trifluorohexan-2-amine, is of significant interest, and stereoselective amination processes are crucial for obtaining enantiomerically pure forms. A predominant method for this is the asymmetric reductive amination of the corresponding trifluoromethyl ketones. acs.orgnih.gov This strategy typically involves a two-step, one-pot process: the condensation of a trifluoromethyl ketone with an amine source to form a C=N double bond (imine or enamine), followed by the stereoselective reduction of this intermediate. nih.gov

The mechanism hinges on the effective control of the facial selectivity during the reduction of the transiently formed trifluoromethyl-substituted imine. nih.gov Transition-metal catalysts, particularly those based on ruthenium, have proven highly effective in this transformation. acs.orgnih.gov In a typical catalytic cycle, a chiral ruthenium complex coordinates to the imine intermediate. The steric and electronic properties of the chiral ligand on the metal center dictate the trajectory of the hydride delivery (often from H₂), leading to the preferential formation of one enantiomer of the amine product. nih.gov

The electron-withdrawing nature of the trifluoromethyl group plays a key role, rendering the imine carbon highly electrophilic and susceptible to hydrogenation. However, this also enhances the electrophilicity of the ketone precursor, creating a potential competing reaction pathway where the ketone is directly hydrogenated. acs.org The success of the mechanism relies on carefully tuning reaction conditions, such as acidity, to favor the formation and subsequent asymmetric hydrogenation of the imine intermediate over the direct reduction of the ketone. acs.org The choice of nitrogen source, like ammonium (B1175870) acetate (B1210297) (NH₄OAc), is also critical for the in-situ generation of the primary imine. nih.gov

| Substrate (Ketone) | Catalyst/Ligand | Nitrogen Source | Enantiomeric Excess (ee) | Isolated Yield |

| 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone | Ru-based catalyst | NH₄OAc | 97% | 87% |

| 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one | Ru-based catalyst | NH₄OAc | 97% | 87% |

| Aryl-Trifluoromethyl Ketones (General) | Ru-based catalyst | NH₄OAc | 80-97% | 51-92% |

This table presents representative data on the catalytic asymmetric reductive amination of trifluoromethyl ketones, a key process for synthesizing chiral amines like this compound. Data sourced from acs.orgnih.gov.

Kinetic and Thermodynamic Aspects of Fluorinated Amine Reactivity

From a kinetic perspective, the trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the nitrogen atom and adjacent carbon atoms. This reduction in electron density has significant consequences for reaction rates. For instance, in reactions where the amine acts as a nucleophile, the rate will be slower compared to its non-fluorinated analogue because the nitrogen's lone pair is less available for donation.

Furthermore, the C-F bonds can influence the stability of intermediates and transition states. The high electronegativity of fluorine can stabilize anionic character in an adjacent position (α-carbon), but it can destabilize cationic character. This influences the mechanisms and activation energies of reactions involving the formation of charged intermediates. For example, in an Sₙ1-type reaction, the formation of a carbocation at the α-carbon (C2) would be highly disfavored due to the powerful destabilizing inductive effect of the CF₃ group. Conversely, reactions proceeding through an anionic or carbanionic intermediate at C2 could be kinetically favored.

| Property | Influence of Trifluoromethyl Group | Consequence on Reactivity |

| Thermodynamic Stability | Strong C-F bonds increase molecular stability. | Higher energy input may be required for reactions involving C-C or C-F bond cleavage. |

| Enthalpy of Formation | Significantly altered compared to non-fluorinated alkanes. nist.gov | Affects the overall energy change (ΔH) of reactions. |

| Kinetic Effect (Inductive) | Strong electron-withdrawing (-I) effect. | Reduces the rate of nucleophilic reactions at the nitrogen center. |

| Transition State Stability | Destabilizes adjacent positive charges (carbocations). | Increases activation energy for reactions proceeding via carbocationic intermediates at C2. |

This table summarizes the key kinetic and thermodynamic effects of the trifluoromethyl group on the reactivity of β-fluorinated amines.

Influence of Remote Fluorination on Amine Basicity and Nucleophilicity

The placement of a trifluoromethyl group on the carbon adjacent to the amino group (the β-position) in this compound has a dramatic impact on the amine's fundamental chemical properties of basicity and nucleophilicity.

Basicity: Basicity is a measure of an amine's ability to accept a proton. The highly electronegative fluorine atoms in the CF₃ group exert a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom through the carbon-carbon sigma bonds. acs.orgmasterorganicchemistry.com This reduction in electron density makes the nitrogen's lone pair of electrons less available to bond with a proton, resulting in a significant decrease in basicity. nih.gov This is quantitatively reflected in the pKₐ of the conjugate acid (pKaH), which is much lower for fluorinated amines compared to their non-fluorinated counterparts. For example, the pKₐ of ethylamine (B1201723) is over 10, while that of β,β,β-trifluoroethylamine is only 5.7. acs.org This indicates that the fluorinated amine is a much weaker base.

Nucleophilicity: Nucleophilicity relates to the rate at which an amine attacks an electrophilic center. It is closely related to basicity, and the same inductive effect that lowers basicity also reduces nucleophilicity. masterorganicchemistry.com The diminished electron density on the nitrogen atom of this compound makes it a weaker nucleophile compared to hexan-2-amine. masterorganicchemistry.com However, the relationship between basicity and nucleophilicity can be influenced by solvent effects. In protic solvents (like water or alcohols), smaller, more basic anions are heavily solvated, which can hinder their nucleophilicity. libretexts.org While the inductive effect is the primary determinant for neutral amines, solvation can still play a role in their reactivity. khanacademy.org

| Compound | Structure | pKₐ of Conjugate Acid | Basicity |

| Ethylamine | CH₃CH₂NH₂ | >10 | Stronger Base |

| β,β,β-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 acs.org | Weaker Base |

| Piperidine | C₅H₁₁N | 11.0 | Stronger Base |

| Morpholine | C₄H₉NO | 8.36 | Weaker Base (due to O) |

This table compares the pKₐ values of simple amines with their fluorinated or inductively-affected analogues, illustrating the significant decrease in basicity caused by electron-withdrawing groups. Data sourced from acs.orgmasterorganicchemistry.com.

Analysis of Hydrolytic Stability and Degradation Pathways of N-Trifluoromethyl Amines

While this compound features a C-CF₃ bond, its N-trifluoromethyl derivatives are an important class of related compounds. The N-CF₃ moiety is generally recognized for its instability, particularly its susceptibility to hydrolysis. acs.orgnih.gov Studies on various N-trifluoromethyl amines have shown that they are prone to degradation in aqueous media, with the rate of degradation being highly dependent on the pH. researchgate.net

These compounds exhibit significant instability in both acidic (pH 1.0) and basic (pH 10.0) conditions, while showing greater stability at neutral pH (7.0-7.4). researchgate.net Under acidic conditions, the degradation pathway likely involves protonation of the amine nitrogen, followed by nucleophilic attack of water on the highly electrophilic carbon of the CF₃ group. In basic media, the mechanism is thought to proceed via direct nucleophilic attack of a hydroxide (B78521) ion, leading to the cleavage of the N-CF₃ bond. chemrxiv.org This instability contrasts with the generally high stability of C-CF₃ groups.

The degradation of N-trifluoromethyl compounds ultimately leads to the release of fluoride (B91410) ions. The breakdown of the N-CF₃ group can also be a concern in biological systems, where metabolic pathways can facilitate their decomposition. ucd.iemdpi.com

| Compound Type | pH 1.0 | pH 7.4 | pH 10.0 | General Stability |

| N-Trifluoromethyl Secondary Amine | Rapid Degradation | Relatively Stable | Rapid Degradation | Prone to Hydrolysis researchgate.net |

| N-Trifluoromethyl Tertiary Amine | Rapid Degradation | Relatively Stable | Rapid Degradation | Prone to Hydrolysis researchgate.net |

This table summarizes the general hydrolytic stability of N-trifluoromethyl amines at different pH values, based on findings from researchgate.net.

Computational and Theoretical Chemistry Studies on 1,1,1 Trifluorohexan 2 Amine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the intrinsic properties of 1,1,1-Trifluorohexan-2-amine at the atomic level. These methods provide a detailed understanding of the molecule's geometry, electronic environment, and energetic properties.

Optimization of Molecular Geometries and Electronic Structures

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable arrangement of its atoms. This is achieved by locating the minimum energy structure on the potential energy surface. High-level theoretical methods are employed for this purpose, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amino (-NH2) group. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule, revealing the electronic effects of these substituents.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as direct experimental or computational data for this specific compound is not readily available in public literature.)

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-N Bond Length (Å) | 1.47 |

| C-F Bond Length (Å) (average) | 1.35 |

| C1-C2-N Bond Angle (°) | 109.5 |

| H-N-H Bond Angle (°) | 107.0 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules, which are crucial for their experimental identification and characterization. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations provide insights into the electronic environment of each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N). Similarly, the calculation of the harmonic vibrational frequencies can predict the positions of absorption bands in the IR spectrum, which correspond to the different vibrational modes of the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and intended for illustrative purposes.)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm, -CH(NH₂)-) | 3.0 - 3.5 |

| ¹³C NMR Chemical Shift (ppm, -CF₃) | 120 - 125 (quartet) |

| ¹⁹F NMR Chemical Shift (ppm, -CF₃) | -70 to -80 |

| IR Frequency (cm⁻¹, N-H stretch) | 3300 - 3400 |

| IR Frequency (cm⁻¹, C-F stretch) | 1100 - 1300 |

Conformational Landscape and Energy Minima Mapping

The flexibility of the hexyl chain in this compound allows for the existence of multiple conformers. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule can be dependent on its three-dimensional shape. Computational methods can be used to perform a systematic conformational search to identify the different stable conformers and their relative energies. This process involves rotating the single bonds in the molecule and calculating the energy of each resulting geometry to map out the potential energy surface and locate the energy minima.

Thermodynamic Properties and Stability Analysis

Quantum chemical calculations can also be used to determine various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These properties are crucial for understanding the stability of the molecule and its behavior in chemical reactions. The relative energies of different isomers or conformers can be compared to assess their relative stabilities.

Molecular Dynamics (MD) Simulations for Solvation Effects and Dynamic Behavior

While quantum chemical calculations are excellent for studying molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to investigate the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

These simulations can reveal how solvent molecules arrange around the solute and how the solute's conformation changes in solution. This is particularly important for understanding the solubility and reactivity of this compound in different environments.

Computational Mechanistic Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility of a proposed mechanism can be evaluated. The identification of the transition state structure provides critical information about the energy barrier of the reaction, which is directly related to the reaction rate.

Theoretical Analysis of Fluorine's Stereoelectronic Effects on Molecular Properties

The introduction of a trifluoromethyl (-CF3) group into an organic molecule, such as in this compound, imparts significant changes to its molecular properties due to the high electronegativity of fluorine atoms. These changes are not merely localized to the C-F bonds but extend throughout the molecule, influencing its conformation, electronic distribution, and reactivity. This phenomenon is understood through the lens of stereoelectronic effects, which are the consequences of the spatial arrangement of orbitals and their electronic interactions. Computational and theoretical chemistry provides a powerful avenue to dissect these effects, offering insights that are often difficult to isolate experimentally.

Theoretical studies on analogous compounds, such as trifluoromethyl-substituted anilines and related Schiff bases, provide a framework for understanding these effects in this compound. Density Functional Theory (DFT) calculations are a common tool for investigating these properties. For instance, calculations on (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines reveal how the -CF3 group alters the electronic environment of the entire molecule.

One of the key stereoelectronic interactions involving fluorine is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ orbital) to an adjacent empty or partially filled antibonding orbital (e.g., a C-F σ* orbital). In the case of a -CF3 group, the low-lying σ* orbitals of the C-F bonds can accept electron density from neighboring σ bonds. This interaction, often denoted as σ → σ*, can influence bond lengths and conformational preferences.

Natural Bond Orbital (NBO) analysis is a computational method that elucidates these donor-acceptor interactions. By quantifying the stabilization energies associated with these orbital overlaps, NBO analysis can provide a detailed picture of the stereoelectronic landscape of a molecule. For molecules containing a trifluoromethyl group, NBO analysis often reveals significant hyperconjugative interactions that contribute to the observed molecular geometry and stability.

The gauche effect is another important stereoelectronic phenomenon, particularly relevant to the conformation of fluorinated alkanes. It describes the tendency for a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) when it would be expected to be in the anti conformation (a dihedral angle of 180°) based on sterics alone. This effect is often attributed to stabilizing hyperconjugative interactions between vicinal C-H and C-F bonds. While the bulky -CF3 group in this compound will introduce significant steric hindrance, the interplay of these stabilizing electronic effects and destabilizing steric repulsions will ultimately determine the preferred conformations of the molecule.

To illustrate the impact of the trifluoromethyl group on molecular geometry, the following table presents DFT-calculated bond lengths and angles for a model compound, 3-(trifluoromethyl)aniline (B124266), which serves as an analogue to understand the electronic influence on the part of the molecule near the amine group.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-CF3 | 1.512 |

| C-N | 1.398 | |

| Bond Angle (°) | F-C-F | 107.5 |

| C-C-CF3 | 120.3 | |

| C-C-N | 121.4 |

Note: Data is based on DFT calculations of 3-(trifluoromethyl)aniline as a representative analogue.

Furthermore, the electron-withdrawing nature of the -CF3 group significantly impacts the charge distribution. Mulliken population analysis, another output of computational chemistry, can quantify the partial charges on each atom. The fluorine atoms are expected to carry a significant negative partial charge, while the carbon atom of the -CF3 group and the adjacent carbon atom in the hexane (B92381) chain will have a corresponding positive partial charge. This polarization will also affect the basicity of the amine group, as the inductive withdrawal of electron density will make the lone pair on the nitrogen atom less available for protonation.

The following table shows the calculated Mulliken charges for selected atoms in 3-(trifluoromethyl)aniline, again serving as an illustrative example of the expected charge distribution in a molecule containing a trifluoromethyl group near an amine.

| Atom | Mulliken Charge (a.u.) |

| C (of CF3) | 0.81 |

| F | -0.29 |

| N | -0.73 |

| C (attached to N) | 0.25 |

Note: Data is based on DFT calculations of 3-(trifluoromethyl)aniline as a representative analogue.

Emerging Applications of 1,1,1 Trifluorohexan 2 Amine and Its Derivatives in Specialized Chemical Research

Design and Synthesis of Fluorinated Peptides and Amino Acids

The introduction of fluorinated amino acids into peptides is a well-established strategy to enhance their metabolic stability, modulate their conformation, and improve their binding affinity to biological targets. nih.govresearchgate.net 1,1,1-Trifluorohexan-2-amine serves as a valuable precursor for the synthesis of novel, non-proteinogenic α-trifluoromethyl-containing amino acids. The primary amine functionality allows for the introduction of a carboxyl group or its equivalent through various synthetic transformations, leading to the formation of an amino acid scaffold.

One common approach involves the nucleophilic addition of alkyl groups to trifluoromethyl α-ketimino esters, which are accessible from trifluoropyruvic acid and primary amines like this compound. nih.gov Additionally, photocatalyzed radical additions to imines derived from such amines represent a modern and efficient method for constructing these specialized amino acid backbones. nih.gov

Once synthesized, these fluorinated amino acids can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. acs.org This involves the use of protecting groups for the α-amino group, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (t-butyloxycarbonyl), to control the stepwise assembly of the peptide chain. nih.govbeilstein-journals.orgacs.org The presence of the trifluoromethyl group in proximity to the peptide backbone can significantly influence the peptide's secondary structure and its resistance to enzymatic degradation. nih.govnih.gov

Table 1: Comparison of Peptide Synthesis Strategies

| Strategy | Description | Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled stepwise on a solid resin support. The C-terminal amino acid is attached to the resin, and subsequent amino acids are added sequentially. acs.org | High efficiency, ease of purification, and automation potential. |

| Solution-Phase Peptide Synthesis | Peptide fragments are synthesized in solution and then coupled together. | Suitable for large-scale synthesis of shorter peptides. |

| Biosynthetic Incorporation | Engineered biosynthetic machinery is used to incorporate fluorinated amino acids into peptides and proteins. nih.govnih.gov | Allows for the production of long, complex fluorinated proteins. |

Development of Advanced Organic Materials with Tuned Properties

The unique properties of the trifluoromethyl group, such as its high electronegativity and electron-withdrawing nature, make it a valuable functional group for tuning the properties of organic materials. nih.govnih.gov When incorporated into polymers, the trifluoromethyl group can enhance thermal stability, chemical resistance, and modify surface properties like hydrophobicity and lipophobicity. nih.govsemanticscholar.org

This compound can be utilized as a monomer or a modifying agent in the synthesis of advanced polymers. Its primary amine functionality allows for its incorporation into polymer backbones through reactions like polycondensation or polyaddition, leading to the formation of fluorinated polyamides, polyimides, or polyurethanes. For instance, it can react with diisocyanates to form fluorinated polyurethanes, where the trifluoromethyl groups can be precisely positioned to influence the material's bulk and surface properties.

The incorporation of such fluorinated building blocks can significantly lower the surface energy of the resulting material, leading to applications in hydrophobic and oleophobic coatings. nih.gov In the field of organic electronics, the strong dipole moment and electron-withdrawing nature of the trifluoromethyl group can be exploited to tune the electronic properties of conjugated polymers, potentially improving the performance of organic solar cells and other electronic devices. core.ac.uk

Table 2: Properties Conferred by Trifluoromethyl Groups in Organic Materials

| Property | Effect of Trifluoromethyl Group |

| Thermal Stability | The high strength of the C-F bond contributes to increased thermal stability. nih.gov |

| Chemical Resistance | Fluorinated polymers exhibit high resistance to solvents, acids, and bases. semanticscholar.org |

| Surface Energy | The trifluoromethyl group lowers the surface energy, leading to hydrophobic and oleophobic properties. nih.gov |

| Electronic Properties | The strong electron-withdrawing nature can modulate the HOMO/LUMO energy levels of conjugated systems. nih.govcore.ac.uk |

Utilisation as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental building blocks in asymmetric synthesis, serving as chiral auxiliaries, catalysts, or key intermediates in the synthesis of enantiomerically pure compounds. beilstein-journals.org The synthesis of optically active α-trifluoromethyl amines, including enantiomers of this compound, is a significant area of research due to the importance of these motifs in pharmaceuticals and agrochemicals. acs.orgnih.gov

Several catalytic enantioselective methods have been developed for the synthesis of chiral α-trifluoromethyl amines. These include:

Asymmetric reduction of trifluoromethyl imines: Chiral catalysts, such as those based on transition metals or chiral phosphoric acids, can be used to reduce trifluoromethyl-substituted imines with high enantioselectivity. nih.gov

Nucleophilic addition to trifluoromethyl imines: The enantioselective addition of various nucleophiles (e.g., organometallic reagents, enolates) to trifluoromethyl imines, catalyzed by chiral catalysts, provides access to a wide range of chiral α-trifluoromethyl amines. nih.gov

Catalytic enantioselective isomerization: Chiral organic catalysts can promote the isomerization of trifluoromethyl imines to their corresponding enamines, which can then be converted to chiral amines. acs.orgsemanticscholar.org

Biocatalytic methods: Engineered enzymes, such as variants of cytochrome c, have been developed to catalyze the asymmetric synthesis of α-trifluoromethyl amino esters with high enantioselectivity. nih.gov

Once obtained in enantiomerically pure form, (R)- or (S)-1,1,1-Trifluorohexan-2-amine can be used as a versatile chiral building block. For example, it can be incorporated into more complex molecules to introduce a chiral center with a trifluoromethyl group, which can be crucial for biological activity. nih.gov

Exploration as Bioisosteres in Chemical Biology (excluding clinical applications)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a key strategy in chemical biology and drug discovery. nih.gov The trifluoromethyl group is a well-established bioisostere for several common functional groups, including the methyl, ethyl, isopropyl, and nitro groups, as well as the chlorine atom. nih.govcore.ac.uk This is due to its similar steric demand to an isopropyl group and its strong electron-withdrawing nature.

This compound and its derivatives can be used in chemical biology to probe the structure-activity relationships of bioactive molecules. By replacing an alkylamine with a trifluoromethyl-containing analogue, researchers can investigate the effects of altered lipophilicity, metabolic stability, and basicity on the molecule's interaction with its biological target. nih.govthe-innovation.org The trifluoromethyl group can lead to enhanced metabolic stability due to the strength of the C-F bond, which is resistant to oxidative metabolism. nih.gov

Furthermore, trifluoroethylamines have been explored as bioisosteres for amide bonds. beilstein-journals.org The trifluoromethyl group mimics the electron-withdrawing nature of the carbonyl group, and the adjacent N-H can still act as a hydrogen bond donor. This replacement can increase resistance to proteolytic cleavage, a valuable property in the design of peptide mimetics. nih.gov

Table 3: Bioisosteric Replacements for the Trifluoromethyl Group

| Functional Group Replaced | Rationale for Replacement |

| Methyl/Ethyl/Isopropyl Group | Similar steric profile, increased lipophilicity and metabolic stability. nih.govcore.ac.uk |

| Nitro Group | Similar electron-withdrawing properties, improved metabolic stability. acs.orgnih.govsemanticscholar.org |

| Chlorine Atom | Similar steric size and electronegativity. nih.gov |

| Amide Group (as trifluoroethylamine) | Mimics the electronic properties of the carbonyl and enhances proteolytic stability. beilstein-journals.org |

Role in Enzyme and Biopolymer Studies through Fluorine Tagging

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy studies of biological macromolecules. nih.govacs.orgnih.gov It has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity. acs.orgnih.gov Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of fluorine-labeled biomolecules are free from background signals. nih.govnih.gov

This compound can be used as a fluorine tag for covalent labeling of proteins and other biopolymers. The primary amine functionality allows for its attachment to reactive side chains of amino acids, such as the carboxylic acid groups of aspartate or glutamate, or to the termini of the biopolymer, using standard bioconjugation chemistry.

The trifluoromethyl group provides a strong and sharp signal in the ¹⁹F NMR spectrum. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, including changes in solvent exposure, protein conformation, and ligand binding. nih.govnih.gov By incorporating a trifluoromethyl tag at a specific site, researchers can monitor conformational changes in a protein upon substrate binding or interaction with other proteins. nih.gov This technique is particularly powerful for studying large proteins and protein complexes that are challenging to analyze by conventional proton NMR. acs.org

Table 4: Advantages of ¹⁹F NMR for Studying Biopolymers

| Advantage | Description |

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H). acs.orgnih.gov |

| No Background Signal | Fluorine is not naturally present in most biological systems. nih.govnih.gov |

| Sensitive to Environment | The ¹⁹F chemical shift is highly sensitive to changes in the local chemical environment, providing information on conformation and binding. nih.govnih.gov |

| Wide Chemical Shift Range | The large chemical shift dispersion allows for better resolution of signals from different fluorine labels. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trifluorohexan-2-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves fluorination of precursor ketones or reductive amination of trifluoromethylated aldehydes. For example, fluorinated ketones like 6,6,6-Trifluorohexan-3-one (a structural analog) can undergo nucleophilic substitution with ammonia or amines under controlled conditions . Characterization employs -, -, and -NMR to confirm regiochemistry and purity. Mass spectrometry (MS) and X-ray crystallography (for crystalline intermediates) validate molecular structure .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Methodological Answer : Key properties include:

- Solubility : Limited solubility in polar solvents due to trifluoromethyl groups; DMSO or THF is often used.

- Stability : Hygroscopic nature necessitates storage under inert gas (e.g., argon) at -20°C to prevent decomposition .

- Reactivity : The amine group participates in Schiff base formation, while the CF group enhances metabolic stability in biological studies .

Q. What safety protocols are recommended for handling fluorinated amines like this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact, as fluorinated amines may release HF upon decomposition. Waste must be neutralized with calcium carbonate before disposal, and residual material stored in labeled containers for hazardous waste processing .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric hydrogenation of imine precursors catalyzed by transition metals (e.g., Ru-BINAP complexes) are effective. Purity is assessed via chiral HPLC with UV/ECD detection .

Q. What strategies are used to study the interaction of this compound with biological targets?

- Methodological Answer : Fluorine’s electronegativity alters binding kinetics. Techniques include:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with enzymes or receptors.

- -NMR : Tracks conformational changes in protein-ligand complexes.

- Molecular Dynamics Simulations : Predicts binding modes using fluorine’s van der Waals parameters .

Q. How can analytical methods be optimized for detecting trace impurities in this compound?

- Methodological Answer : Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances UV detectability in HPLC. GC-MS with electron capture detection (ECD) improves sensitivity for fluorinated byproducts. Limit of detection (LOD) is validated via spiked recovery experiments .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies use HPLC to monitor degradation products. For example:

- Acidic Conditions (pH 3) : Hydrolysis of the amine group generates trifluoroacetic acid derivatives.

- Thermal Stress (40°C) : Degradation follows first-order kinetics, quantified via Arrhenius plots .

Q. How do fluorinated amines impact environmental systems, and what mitigation strategies exist?

- Methodological Answer : Ecotoxicity is assessed using Daphnia magna bioassays. The CF group’s persistence requires advanced oxidation processes (AOPs) like UV/HO for degradation. Quantitative structure-activity relationship (QSAR) models predict biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.